UNC0379
科学研究应用
UNC0379 具有广泛的科学研究应用,包括:
准备方法
合成路线和反应条件
UNC0379 的合成涉及多个步骤,从制备喹唑啉-4-胺核心开始。关键步骤包括:
喹唑啉-4-胺核心的形成: 这涉及 2-氨基-4,5-二甲氧基苯甲酸与甲酰胺反应,生成喹唑啉-4-胺核心。
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。 反应条件针对更高的产率和纯度进行了优化,通常涉及使用自动化反应器和纯化系统 .
化学反应分析
反应类型
由于存在反应性胺基,UNC0379 主要经历取代反应。 它在特定条件下也可以参与氧化和还原反应 .
常用试剂和条件
取代反应: 常用试剂包括吡咯烷和戊胺,反应通常在碱性试剂(如氢化钠)存在下进行。
氧化反应: 可以使用过氧化氢或高锰酸钾等氧化剂进行。
还原反应: 可以使用锂铝氢化物等还原剂.
主要产物
作用机制
UNC0379 通过选择性抑制赖氨酸甲基转移酶 SETD8 发挥作用。这种抑制阻止组蛋白 H4 在赖氨酸 20 位的单甲基化 (H4K20),导致染色质结构和基因表达发生改变。 该化合物的分子靶标包括 SETD8 酶和参与 DNA 损伤反应和细胞周期调控的相关通路 .
相似化合物的比较
类似化合物
UNC0642: 赖氨酸甲基转移酶的另一种抑制剂,但具有不同的选择性和效力特征.
CHR-6494: 一种三氟乙酸盐,对组蛋白甲基转移酶具有类似的抑制作用.
VUF11207: 另一种具有类似生物活性的三氟乙酸盐.
独特性
UNC0379 的独特性在于它对赖氨酸甲基转移酶 SETD8 的高度选择性,以及其抑制组蛋白 H4 在赖氨酸 20 位的单甲基化的能力。 这种特异性使其成为研究 SETD8 的生物学作用和开发针对与表观遗传修饰相关的疾病的靶向疗法的宝贵工具 .
生物活性
6,7-Dimethoxy-2-(pyrrolidin-1-yl)-N-(5-(pyrrolidin-1-yl)pentyl)quinazolin-4-amine is a synthetic compound belonging to the quinazoline family, which has garnered interest due to its potential pharmacological properties. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C23H35N5O2
- CAS Number : 78357767
The structural features include two methoxy groups at positions 6 and 7 of the quinazoline ring and pyrrolidine moieties that may influence its biological interactions.
Research indicates that quinazoline derivatives often interact with various biological targets, including:
- Receptor Modulation : Quinazoline compounds have been shown to act as antagonists or agonists at different receptors, particularly in the adrenergic and dopaminergic systems. For instance, certain derivatives exhibit selective antagonistic activity at α1A/B adrenergic receptors, which can influence cardiovascular and neurological functions .
- Kinase Inhibition : Some quinazoline derivatives are known to inhibit receptor tyrosine kinases (RTKs), which play critical roles in cancer progression. The ability to inhibit kinases like EGFR has been documented, suggesting potential applications in oncology .
Biological Activity Studies
Several studies have evaluated the biological activity of related quinazoline derivatives, providing insights into the potential efficacy of 6,7-Dimethoxy-2-(pyrrolidin-1-yl)-N-(5-(pyrrolidin-1-yl)pentyl)quinazolin-4-amine.
Anticancer Activity
A notable study demonstrated that quinazoline derivatives possess significant anticancer properties. For example, compounds with similar structures showed selective cytotoxicity against various cancer cell lines, including breast and renal cancers. The mechanism was primarily through apoptosis induction and cell cycle arrest .
Compound | Cancer Type | IC50 Value (µM) | Mechanism |
---|---|---|---|
Compound A | Renal Cancer A498 | 0.40 | Apoptosis Induction |
Compound B | Breast Cancer MDA-MB-468 | 0.50 | Cell Cycle Arrest |
Antimicrobial Activity
In vitro evaluations have suggested that some quinazoline derivatives exhibit antimicrobial properties against both bacterial and fungal strains. The specific activity of 6,7-Dimethoxy derivatives against pathogens like Staphylococcus aureus and Candida albicans remains an area for further exploration .
Case Study 1: Anticancer Efficacy
A recent study investigated a series of quinazoline derivatives for their anticancer effects on human cancer cell lines. The results indicated that compounds similar to 6,7-Dimethoxy exhibited potent inhibitory effects on tumor growth with IC50 values in the low micromolar range. The study highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Kinase Inhibition Profile
Another investigation focused on the kinase inhibition profile of quinazoline compounds. It was found that specific substitutions at the 2-position significantly increased selectivity for EGFR over other kinases, suggesting a targeted approach for cancer therapy.
属性
IUPAC Name |
6,7-dimethoxy-2-pyrrolidin-1-yl-N-(5-pyrrolidin-1-ylpentyl)quinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N5O2/c1-29-20-16-18-19(17-21(20)30-2)25-23(28-14-8-9-15-28)26-22(18)24-10-4-3-5-11-27-12-6-7-13-27/h16-17H,3-15H2,1-2H3,(H,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXCGGWTIDNVNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCCC3)NCCCCCN4CCCC4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of UNC0379 and how does it exert its effects?
A1: this compound is a selective, substrate-competitive inhibitor of the lysine methyltransferase SETD8. [] SETD8 is the sole enzyme known to catalyze the monomethylation of histone H4 at lysine 20 (H4K20me1). [] By inhibiting SETD8, this compound reduces H4K20me1 levels, impacting downstream gene expression and cellular processes. [, , ]
Q2: What are some of the biological processes affected by this compound treatment?
A2: Studies have shown that this compound can:
- Inhibit proliferation and induce apoptosis in various cancer cell lines, including acute myeloid leukemia [] and high-grade serous ovarian cancer [].
- Impair DNA repair mechanisms in cervical cancer cells, enhancing their sensitivity to cisplatin. []
- Suppress the expression of fibrotic markers like α-smooth muscle actin (SMA) and ED-A-fibronectin in lung myofibroblasts, potentially mitigating lung fibrosis. []
- Delay tentacle bud emergence and impair foot regeneration in Hydra, suggesting a role for SETD8 in tissue regeneration. []
Q3: How does the structure of this compound contribute to its activity and selectivity?
A3: this compound (6,7-Dimethoxy-2-(pyrrolidin-1-yl)-N-(5-(pyrrolidin-1-yl)pentyl)quinazolin-4-amine) acts as a substrate-competitive inhibitor, meaning it competes with the substrate for binding to the SETD8 active site. [] Comprehensive structure-activity relationship (SAR) studies have explored modifications to the quinazoline scaffold of this compound, revealing key structural features for potency and selectivity. [] These studies identified substituents at various positions that influence its interaction with SETD8. []
Q4: Has this compound been tested in in vivo models, and if so, what were the outcomes?
A4: Yes, this compound has demonstrated efficacy in preclinical animal models:
- Intratracheal administration of this compound ameliorated bleomycin-induced lung fibrosis in mice, reducing collagen deposition without significantly affecting inflammatory responses. []
- In a mouse model of acute myeloid leukemia, both SETD8 knockdown and this compound treatment inhibited tumor formation and infiltration. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。